molecular formula C10H12N4 B1414923 3-(4-ethyl-4H-1,2,4-triazol-3-yl)aniline CAS No. 1049873-79-1

3-(4-ethyl-4H-1,2,4-triazol-3-yl)aniline

Cat. No. B1414923
M. Wt: 188.23 g/mol
InChI Key: YDKMOMWUDFXPPM-UHFFFAOYSA-N
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Description

“3-(4-ethyl-4H-1,2,4-triazol-3-yl)aniline” is a derivative of 1,2,4-triazole . Triazole derivatives are known for their wide range of biological activities, including anticancer properties . They are considered important active pharmaceutical scaffolds, capable of forming hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “3-(4-ethyl-4H-1,2,4-triazol-3-yl)aniline”, involves multi-step chemical modifications . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of “3-(4-ethyl-4H-1,2,4-triazol-3-yl)aniline” and its derivatives are confirmed by various spectroscopic techniques, including Fourier Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet (UV) spectroscopic techniques .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-(4-ethyl-4H-1,2,4-triazol-3-yl)aniline” and its derivatives are complex and involve multiple steps . The reactions are carefully controlled to ensure the correct formation of the triazole ring and the attachment of the various substituents .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of 1-Substituted 3-Amino-1H-1,2,4-Triazoles: A method for synthesizing 1-substituted 3-amino-1H-1,2,4-triazoles has been developed, showcasing efficient synthesis routes relevant to compounds like 3-(4-ethyl-4H-1,2,4-triazol-3-yl)aniline (Shen & Zhang, 2015).
  • Study of Reactivity and Structure: Research on 3,3-Disubstituted 1-(5-Nitro-2,1-benzisothiazol-3-yl)triazenes offers insight into the reactivity and structural properties of triazole derivatives (Pr̆ikryl et al., 2003).

Antimicrobial and Antitumor Activities

  • Antimicrobial Properties: Synthesis and antimicrobial activities of linezolid-like molecules, including triazole derivatives, have been investigated, demonstrating potential in antimicrobial applications (Başoğlu et al., 2012).
  • Cancer Cell Research: The effect of 1,2,4-Triazole-3-thiol derivatives on cancer cell migration and growth in melanoma, breast, and pancreatic cancer spheroids highlights the potential of triazole derivatives in cancer research (Šermukšnytė et al., 2022).

Photoluminescence and Coordination Chemistry

  • Photoluminescent Properties: Copper(I) complexes with amido-triazolato ligands exhibit long-lived photoluminescence, suggesting applications in materials science (Manbeck et al., 2011).
  • Coordination Polymers: Tetranuclear Zn(II) and mononuclear Ni(II) based coordination polymers derived from isomeric 1,2,4-triazole ligands demonstrate the utility of triazoles in coordination chemistry (Hu et al., 2016).

Chemical Synthesis and Characterization

  • Novel Synthesis Techniques: Microwave-assisted synthesis of 1,2,4-Triazol-5-one derivatives reflects advancements in the synthesis of triazole compounds (Kahveci et al., 2008).
  • Spectroscopic Studies: Research on spectroscopic properties of new azo dyes derived from triazole compounds offers insights into the spectroscopic characterization of similar compounds (Al-Sheikh et al., 2014).

Future Directions

The future directions for the research and development of “3-(4-ethyl-4H-1,2,4-triazol-3-yl)aniline” and its derivatives could involve further exploration of their biological activities, particularly their anticancer properties . Additionally, more studies could be conducted to understand their mechanism of action and to optimize their pharmacokinetic and toxicological properties .

properties

IUPAC Name

3-(4-ethyl-1,2,4-triazol-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-2-14-7-12-13-10(14)8-4-3-5-9(11)6-8/h3-7H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDKMOMWUDFXPPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NN=C1C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-ethyl-4H-1,2,4-triazol-3-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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